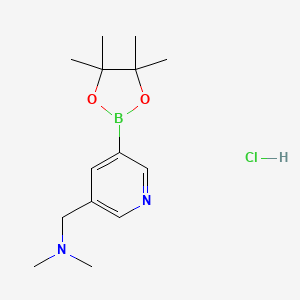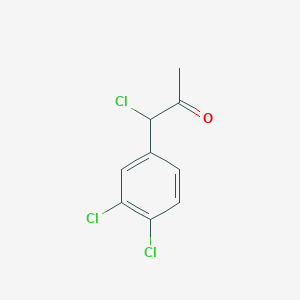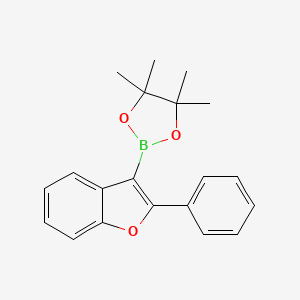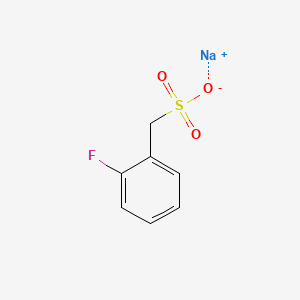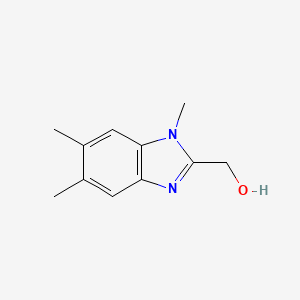
(1,5,6-trimethyl-1H-benzimidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5,6-trimethyl-1H-benzimidazol-2-yl)methanol: is a chemical compound with the molecular formula C11H14N2O. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5,6-trimethyl-1H-benzimidazol-2-yl)methanol typically involves the reaction of 1,2-diaminobenzene with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the condensation of 1,2-diaminobenzene with trimethylacetaldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(1,5,6-trimethyl-1H-benzimidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can have different functional groups attached, enhancing their biological and chemical properties .
Scientific Research Applications
(1,5,6-trimethyl-1H-benzimidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,5,6-trimethyl-1H-benzimidazol-2-yl)methanol involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
5,6-dimethyl-1H-benzimidazol-2-yl)methanol: A similar compound with different methyl group positions.
1H-benzimidazol-2-yl)methanol: Lacks the additional methyl groups.
Uniqueness
(1,5,6-trimethyl-1H-benzimidazol-2-yl)methanol is unique due to its specific methyl group positions, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(1,5,6-trimethylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C11H14N2O/c1-7-4-9-10(5-8(7)2)13(3)11(6-14)12-9/h4-5,14H,6H2,1-3H3 |
InChI Key |
QDVQGBDARQNMOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


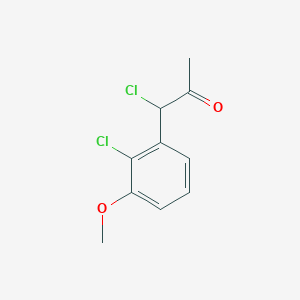
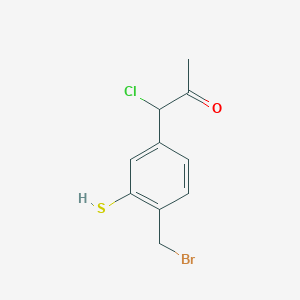
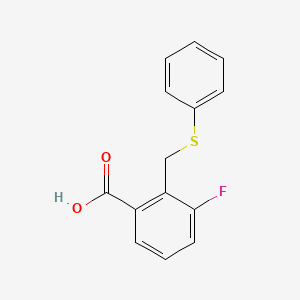
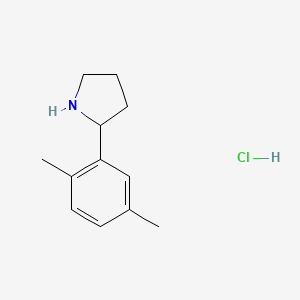
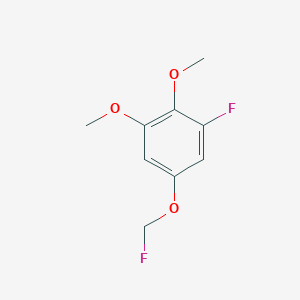

![6-Ethyl-1-methyl-4-oxo-5-(2-oxo-2-phenylethyl)-3-(2,2,2-trifluoroethoxy)-4,5-dihydro-1h-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B14040696.png)

